molecular formula C14H15N3O6S2 B039428 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid CAS No. 125183-57-5

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid

Cat. No. B039428
M. Wt: 385.4 g/mol
InChI Key: YFDPPIDRNRGGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid, also known as Direct Fast Black G, is a synthetic dye commonly used in the textile industry. It is a water-soluble, azo compound that has been extensively studied for its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G is not fully understood, but it is believed to involve the binding of the dye to specific sites on target molecules. This binding can lead to changes in the conformation and function of these molecules, which can ultimately result in various physiological and biochemical effects.

Biochemical And Physiological Effects

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, as well as the ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has several advantages as a laboratory reagent. It is relatively inexpensive, readily available, and has a high degree of water solubility. However, it also has some limitations, including its potential toxicity and the fact that it can interfere with certain types of assays.

Future Directions

There are several potential future directions for research involving 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G. One area of interest is the development of new biosensors and other analytical tools that utilize the unique properties of this dye. Additionally, there is interest in further exploring its potential as an antioxidant and anti-inflammatory agent, as well as its potential as a therapeutic agent for various types of cancer. Finally, there is potential for further research into the environmental impact of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G and other synthetic dyes, as well as the development of more sustainable alternatives.

Synthesis Methods

The synthesis of 5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-hydroxy-2-naphthoic acid and 4-aminobenzenesulfonic acid. The resulting product is then sulfonated to produce the final compound.

Scientific Research Applications

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid Fast Black G has been widely used in scientific research due to its unique properties. It has been used as a tracer in studies of water flow and transport in soils, as well as in the development of biosensors for detecting heavy metals in water. Additionally, it has been used as a model compound for studying the adsorption and desorption of dyes on various materials.

properties

CAS RN

125183-57-5

Product Name

5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid

Molecular Formula

C14H15N3O6S2

Molecular Weight

385.4 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C14H15N3O6S2/c1-17(2)12-5-3-10(4-6-12)15-16-11-7-13(24(18,19)20)9-14(8-11)25(21,22)23/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23)

InChI Key

YFDPPIDRNRGGSM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

synonyms

5-(4-dimethylaminophenyl)diazenylbenzene-1,3-disulfonic acid

Origin of Product

United States

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